AB-Bica

Catalog No.
S1786487
CAS No.
1969264-37-6
M.F
C21H23N3O2
M. Wt
349.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AB-Bica

CAS Number

1969264-37-6

Product Name

AB-Bica

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-benzylindole-3-carboxamide

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C21H23N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h3-11,13-14,19H,12H2,1-2H3,(H2,22,25)(H,23,26)/t19-/m0/s1

InChI Key

KWZMKPNXFPNTEJ-IBGZPJMESA-N

SMILES

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3

Synonyms

​N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3

AB-Bica, also known as a bimetallic compound, is a coordination complex characterized by the presence of two different metal ions coordinated to a ligand. This compound exhibits unique properties due to the synergistic effects of its constituent metals, which can enhance catalytic activity, stability, and selectivity in various applications. The specific structure and composition of AB-Bica can vary, but it typically involves a central metal ion surrounded by ligands that stabilize the metal-ligand interactions.

  • AB-Bica is believed to act as a cannabimimetic, mimicking the effects of THC, the psychoactive compound in cannabis, by binding to cannabinoid receptors (CB1 and CB2) [].
  • The exact mechanism by which it interacts with these receptors is not fully understood and requires further investigation.
  • Due to its recent discovery, there is limited data on the safety and hazards associated with AB-Bica.
  • Its classification as a cannabimimetic suggests potential for psychoactive effects, dependence, and other health risks similar to THC [].
  • More research is necessary to determine the specific toxicity and potential for abuse of AB-Bica.
Due to its enhanced activity compared to monometallic catalysts.
  • Nanotechnology: The compound is explored for use in nanomaterials, where its unique properties can be leveraged for developing advanced materials.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in targeting resistant bacterial strains.
  • Research indicates that AB-Bica exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. It has been shown to possess antimicrobial properties, making it a candidate for developing new antibiotics. Additionally, AB-Bica may interact with biological macromolecules such as proteins and nucleic acids, influencing cellular processes and signaling pathways.

    Several methods are employed for synthesizing AB-Bica:

    • Solvothermal Synthesis: This method involves dissolving the metal salts and ligands in a solvent under high temperature and pressure conditions to facilitate the formation of the bimetallic complex.
    • Co-precipitation: Metal ions are precipitated together from a solution by adding a precipitating agent, leading to the formation of AB-Bica.
    • Electrochemical Methods: Utilizing electrochemical techniques allows for controlled synthesis of AB-Bica by applying an electric current to induce the deposition of metals onto a substrate.

    Interaction studies involving AB-Bica focus on its behavior in biological systems and chemical environments. These studies often utilize techniques such as spectroscopy and chromatography to analyze how AB-Bica interacts with other molecules. Key findings include:

    • Binding Affinity: The strength of interaction between AB-Bica and target biomolecules.
    • Mechanism of Action: Understanding how AB-Bica exerts its biological effects at the molecular level.

    AB-Bica shares similarities with other bimetallic compounds but possesses unique features that distinguish it from them. Below is a comparison with similar compounds:

    Compound NameCompositionUnique Features
    Compound XMetal A + Metal CHigher thermal stability
    Compound YMetal B + Metal DSuperior catalytic performance
    Compound ZMetal E + Metal FEnhanced solubility in organic solvents

    AB-Bica's uniqueness lies in its specific metal combinations and ligand interactions that confer distinct catalytic and biological properties not found in other similar compounds.

    Indole Core Framework

    The indole core framework forms the central structural element of AB-Bica and consists of a bicyclic heterocycle with a benzene ring fused to a pyrrole ring [20] [21]. This fully aromatic system contains 10 π-electrons, with 6 contributed by the benzene ring and 4 from the pyrrole portion [21] [22]. The electron distribution within this framework is not uniform, with the highest electron density concentrated at the C-3 position, which explains the preferential attachment of the carboxamide group at this location [21] [5].

    The indole core exhibits characteristic reactivity patterns, particularly its susceptibility to electrophilic substitution reactions at the C-3 position due to the electron-rich nature of this site [21] [22]. Under neutral conditions, the indole framework demonstrates considerable stability; however, it becomes vulnerable to degradation when exposed to strong oxidizing agents [21]. The nitrogen-hydrogen (N-H) group in the pyrrole ring can function as a hydrogen bond donor, contributing to the overall intermolecular interaction capabilities of AB-Bica [21] [22].

    Additionally, the planar aromatic system of the indole core enables π-π stacking interactions with other aromatic systems, which can influence the compound's crystal packing arrangement and interactions with aromatic-containing molecules [21] [5]. These structural features of the indole core significantly contribute to the overall physicochemical properties and reactivity of AB-Bica [22].

    Carboxamide Linkage Chemistry

    The carboxamide linkage in AB-Bica serves as the crucial connecting element between the indole core framework and the N-(1-amino-3-methyl-1-oxobutan-2-yl) moiety [16] [17]. This functional group is characterized by a C=O-NH structure that exhibits partial double bond character in the carbon-nitrogen bond due to resonance effects [23] [25]. The electron delocalization between the carbonyl oxygen and the nitrogen atom contributes to the stability and planarity of this linkage [23] [25].

    Structurally, the carboxamide group maintains a planar configuration due to the sp² hybridization of both the carbon and nitrogen atoms involved [25]. This planarity is further reinforced by the resonance stabilization, which restricts rotation around the carbon-nitrogen bond [25]. The rotational barrier around this bond is relatively high, estimated at approximately 15-20 kcal/mol, which limits conformational flexibility and influences the overall three-dimensional structure of AB-Bica [25].

    From a chemical perspective, the carboxamide linkage participates in hydrogen bonding interactions, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group serving as a hydrogen bond donor [23] [25]. These hydrogen bonding capabilities play a significant role in determining the compound's solubility characteristics and intermolecular interactions [25]. Under physiological conditions, the carboxamide linkage demonstrates considerable hydrolytic stability, resisting cleavage at neutral pH [25]. However, under strongly acidic or basic conditions, hydrolysis can occur, leading to the breakdown of this structural component [14] [25].

    N-(1-amino-3-methyl-1-oxobutan-2-yl) Moiety

    The N-(1-amino-3-methyl-1-oxobutan-2-yl) moiety in AB-Bica is derived from the amino acid valine and features a primary amide group [16] [17]. This structural component is based on the L-valine framework, with an S configuration at the alpha carbon position, which represents the single stereocenter in the AB-Bica molecule [16] [17]. The presence of this stereocenter contributes significantly to the compound's three-dimensional structure and potential biological interactions [4].

    The primary amide group (-CONH₂) at the terminal position of this moiety is capable of forming multiple hydrogen bonds, acting as both a hydrogen bond donor through its NH₂ group and as an acceptor via its carbonyl oxygen [16] [4]. This dual hydrogen bonding capability enhances the compound's ability to interact with polar environments and influences its solubility characteristics [4].

    The isopropyl side chain, characterized by its branched aliphatic structure, introduces hydrophobicity to this region of the molecule [16] [17]. This hydrophobic character contrasts with the polar nature of the primary amide group, creating an amphipathic region within the molecule [16]. The conformational preferences of this moiety are primarily dictated by the need to minimize steric interactions between the bulky isopropyl group and the amide functionality [16] [17]. Nuclear magnetic resonance (NMR) studies have confirmed that the preferred conformation places these groups in an anti-relationship to reduce steric hindrance [17].

    Benzyl Substituent Properties

    The benzyl substituent in AB-Bica consists of a phenylmethyl group (C₆H₅CH₂-) that is directly attached to the nitrogen atom of the indole core framework [9] [10]. This attachment point is significant as it modifies the electronic properties of the indole nitrogen, influencing the overall reactivity of the indole system [9] [10]. The benzyl group introduces considerable conformational flexibility to the molecule through rotational freedom around both the nitrogen-methylene (N-CH₂) and the methylene-phenyl (CH₂-Ph) bonds [9] [10].

    From a steric perspective, the benzyl substituent provides significant bulk that can influence the three-dimensional conformation of the entire molecule [9]. This steric effect can impact molecular packing in the solid state and potentially affect interactions with other molecules [9] [10]. Electronically, the benzyl group exerts an electron-withdrawing effect on the indole nitrogen through an inductive mechanism, which can alter the electron distribution within the indole core [10].

    The benzylic position (the methylene group connecting the phenyl ring to the indole nitrogen) represents a reactive site within this substituent [9]. This position is particularly susceptible to oxidation and radical reactions due to the relatively low bond dissociation energy of the benzylic carbon-hydrogen bonds (approximately 90 kcal/mol compared to typical C-H bonds at 105 kcal/mol) [9]. The phenyl ring of the benzyl substituent can also participate in π-π stacking interactions with other aromatic systems, contributing to the compound's intermolecular interaction capabilities [9] [10].

    Stereochemical Configurations

    AB-Bica possesses a single stereocenter located at the alpha carbon of the valine-derived moiety [4] [24]. This stereocenter exhibits an S absolute configuration, as confirmed through various analytical techniques including X-ray crystallography and chiral chromatography [4] [24]. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with the amino, isopropyl, carboxamide, and hydrogen groups arranged in the S configuration around the chiral carbon [4] [24].

    The presence of this single stereocenter means that AB-Bica can exist as two enantiomers: the naturally occurring S enantiomer and its mirror image R enantiomer [24]. These enantiomers would be expected to display identical physical properties except for their optical activity and interactions with other chiral entities [24]. The S enantiomer of AB-Bica is expected to be optically active, rotating plane-polarized light in a specific direction, although the precise optical rotation values have not been comprehensively reported in the literature [24].

    Since AB-Bica contains only one stereocenter, diastereomers are not possible for this compound [24]. However, the stereochemical integrity of the molecule can be compromised under certain conditions [24]. Racemization, the conversion of the pure S enantiomer to a mixture of S and R forms, can occur under strongly basic conditions or at elevated temperatures [24]. This racemization process typically proceeds through a planar carbanion intermediate formed by deprotonation of the alpha carbon [24].

    The stereochemical configuration of AB-Bica plays a crucial role in determining its three-dimensional structure and potential molecular interactions [4] [24]. The specific spatial arrangement of the functional groups around the stereocenter influences the overall conformation of the molecule and can affect its physical properties and chemical behavior [24].

    Physical Properties and Chemical Reactivity

    AB-Bica exists as a crystalline solid at room temperature, with a physical appearance that is consistent with many synthetic organic compounds of similar molecular weight [7] [13]. Although the melting point of AB-Bica has not been fully characterized in the comprehensive scientific literature, related compounds with similar structural features typically exhibit melting points in the range of 150-200°C [13] [19].

    The solubility profile of AB-Bica is characteristic of its molecular structure, showing poor solubility in water due to its predominantly hydrophobic nature [19]. This limited aqueous solubility can be attributed to the presence of the aromatic indole core and the benzyl substituent, which contribute significant hydrophobic character to the molecule [19]. In contrast, AB-Bica demonstrates good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which can effectively solvate both the polar and non-polar regions of the molecule [19].

    The partition coefficient (Log P) of AB-Bica is estimated to be greater than 3, indicating its lipophilic nature and preference for organic phases over aqueous environments [19]. This lipophilicity is consistent with the structural features of the molecule, particularly the aromatic rings and the isopropyl group [19]. From a hydrogen bonding perspective, AB-Bica contains two hydrogen bond donors (the N-H groups) and four hydrogen bond acceptors (the nitrogen and oxygen atoms), which contribute to its intermolecular interaction capabilities [19] [4].

    Regarding chemical reactivity, AB-Bica exhibits several reactive sites that can undergo various chemical transformations [14]. The indole ring is susceptible to electrophilic substitution reactions, particularly at the C-2 position, due to the electron-rich nature of the aromatic system [14] [21]. The carboxamide linkage, while stable under physiological conditions, can undergo hydrolysis under strongly acidic or basic conditions, leading to cleavage of the amide bond [14] [25]. The primary amide group can also be hydrolyzed under harsh conditions, potentially yielding carboxylic acid derivatives [14].

    The benzyl group represents another reactive site, with the benzylic position being particularly susceptible to oxidation and radical reactions [9] [14]. Under oxidative conditions, this position can undergo hydroxylation or further oxidation to carbonyl derivatives [9] [14]. The stereocenter in AB-Bica has the potential for racemization under strongly basic conditions, which can compromise the stereochemical integrity of the molecule [14] [24].

    Stability and Degradation Chemistry

    AB-Bica demonstrates reasonable stability under ambient conditions, remaining largely unchanged when stored at room temperature in the absence of extreme environmental factors [18] [14]. However, like many organic compounds containing multiple functional groups, AB-Bica is susceptible to various degradation pathways depending on the specific conditions to which it is exposed [18] [14].

    At elevated temperatures exceeding 100°C, AB-Bica can undergo thermal degradation, which may involve breakdown of the indole core structure and cleavage of the amide bonds [18]. This thermal instability is consistent with the behavior of related indole derivatives and compounds containing carboxamide linkages [18]. Under acidic conditions, AB-Bica is vulnerable to hydrolysis of its amide bonds, with the rate of hydrolysis generally increasing as the pH decreases [14] [18]. This acid-catalyzed hydrolysis typically targets both the carboxamide linkage and the primary amide group, potentially resulting in the formation of carboxylic acid derivatives [14] [18].

    In basic environments, AB-Bica faces two primary degradation pathways: potential racemization at the stereocenter and hydrolysis of the amide bonds [14] [18]. The racemization process involves deprotonation of the alpha carbon, forming a planar carbanion intermediate that can be reprotonated from either face, leading to a mixture of S and R configurations [14] [24]. Basic hydrolysis of the amide bonds proceeds through nucleophilic attack by hydroxide ions on the carbonyl carbons, resulting in cleavage of these bonds [14] [18].

    Oxidative conditions present another significant degradation pathway for AB-Bica, with both the indole ring and the benzylic position being particularly susceptible to oxidation [14] [18]. Oxidation of the indole core typically begins at the pyrrole portion and can lead to ring opening or formation of various oxygenated derivatives [14] [18]. The benzylic position can undergo oxidation to form benzyl alcohols, aldehydes, or carboxylic acids, depending on the severity of the oxidative conditions [9] [14].

    Nuclear Magnetic Resonance Spectroscopy Analysis

    Nuclear Magnetic Resonance spectroscopy represents the most comprehensive analytical approach for the structural elucidation of AB-Bica compound. The nuclear magnetic resonance characterization of AB-Bica was conducted using an Avance III 400 spectrometer operating at 400 megahertz for proton nuclear magnetic resonance and 100 megahertz for carbon-13 nuclear magnetic resonance analysis [1]. The compound was analyzed as a deuterated dimethyl sulfoxide solution to ensure optimal spectral resolution and chemical shift assignments.

    The structural assignments were accomplished through a comprehensive suite of nuclear magnetic resonance experiments including proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, distortionless enhancement by polarization transfer, heteronuclear correlation spectroscopy, heteronuclear single-quantum correlation spectroscopy, and heteronuclear multiple-bond correlation spectroscopy spectra [1]. These multidimensional approaches provided complete connectivity information for the AB-Bica molecular framework.

    The nuclear magnetic resonance analysis revealed the presence of two distinct structural moieties within AB-Bica: a 1-benzyl-1H-indole framework and an N-(1-amino-3-methyl-1-oxobutan-2-yl)-carboxamide group [1]. The proton nuclear magnetic resonance spectrum demonstrated characteristic chemical shifts for the indole aromatic system, with the indole proton at position 2' appearing at 8.38 parts per million as a singlet [1]. The benzyl methylene protons appeared at 5.46 parts per million as a multiplet, while the aromatic benzyl protons were observed in the 7.27-7.33 parts per million region [1].

    Critical structural connectivity was established through heteronuclear multiple-bond correlation spectroscopy correlations, particularly from the amide proton (7.59 parts per million) and the indole proton to the carboxamide carbon atom (164.0 parts per million) [1]. This confirmed the attachment of the carboxamide moiety to the 3-position of the indole ring system. The carbon-13 nuclear magnetic resonance spectrum provided definitive assignments for all carbon environments, including the carbonyl carbons at 164.0 and 173.5 parts per million corresponding to the indole carboxamide and terminal amide functionalities, respectively [1].

    The amino acid side chain exhibited characteristic splitting patterns, with the α-proton appearing as a double doublet at 4.36 parts per million (J = 8.8, 7.2 hertz) and the isopropyl methyl groups appearing as doublets at 0.94 and 0.95 parts per million [1]. The nuclear magnetic resonance data definitively confirmed the structure as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide, representing the first complete nuclear magnetic resonance characterization of this synthetic cannabinoid [1].

    Mass Spectrometric Fragmentation Patterns

    Mass spectrometric analysis of AB-Bica employs high-resolution mass spectrometry to provide accurate molecular mass determination and diagnostic fragmentation information. Liquid chromatography-high-resolution mass spectrometry analysis utilizing a TripleTOF 5600 detector operating in positive electrospray ionization mode confirmed the molecular formula as C21H23N3O2 with a protonated molecular ion at m/z 350.1870 [2] [1]. The experimental mass exhibited an error of only 2.0 parts per million compared to the calculated theoretical mass of 350.1863, demonstrating exceptional mass accuracy [1].

    The collision-induced dissociation fragmentation pattern of AB-Bica reveals characteristic diagnostic ions that enable definitive identification. The predominant fragmentation pathway involves sequential neutral losses from the protonated molecular ion [1]. The primary fragment ion at m/z 333.1604 corresponds to the loss of ammonia (17 atomic mass units) from the terminal amide group, representing the B4 fragment with the chemical formula C21H21N2O2+ [1]. This fragmentation is consistent with the characteristic behavior of synthetic cannabinoids containing amino acid-derived amide substituents.

    A significant diagnostic fragment appears at m/z 234.0918, designated as the D4 ion with the chemical formula C16H12NO+ [1]. This fragment results from the cleavage of the amino acid side chain and represents the indole-3-carbonyl core structure. The base peak in the mass spectrum occurs at m/z 91.0546, corresponding to the tropylium ion (C7H7+) formed from the benzyl substituent [1]. This fragment provides definitive evidence for the presence of an unsubstituted benzyl group attached to the indole nitrogen.

    Gas chromatography-mass spectrometry analysis under electron ionization conditions produces complementary fragmentation information. The electron ionization spectrum displays molecular ion peaks and characteristic fragments that support the structural assignment [1]. The fragmentation pattern shows fragment ions at m/z 349, 305, 234, and 91, which correspond to the molecular ion minus one hydrogen, loss of the amino acid side chain, the indole-carbonyl fragment, and the benzyl fragment, respectively [1].

    The mass spectrometric fragmentation patterns of AB-Bica demonstrate distinctive characteristics that differentiate it from related synthetic cannabinoids. Comparison with structurally similar compounds reveals that AB-Bica fragments produce ions that are 18 atomic mass units lower than the corresponding fluorinated analog AB-FUBICA, reflecting the absence of the fluorine substituent [1]. This systematic mass difference provides a reliable method for distinguishing between these closely related compounds in analytical screening procedures.

    Infrared Spectroscopy Signature Features

    Infrared spectroscopy provides valuable complementary information for the characterization of AB-Bica through the identification of characteristic functional group vibrations. The infrared spectrum of AB-Bica exhibits distinctive absorption bands that reflect the presence of specific structural elements within the molecule. The amide carbonyl groups represent the most prominent features in the infrared spectrum, with characteristic stretching frequencies that provide diagnostic information about the molecular structure.

    The primary amide carbonyl stretching frequency appears in the region between 1615 and 1680 wavenumbers, reflecting the presence of both the indole carboxamide and the terminal amino acid amide functionalities [3]. The indole carboxamide carbonyl typically exhibits absorption around 1650-1670 wavenumbers, while the primary amide carbonyl of the amino acid moiety appears at slightly lower frequencies around 1630-1650 wavenumbers [4]. The exact frequencies depend on the hydrogen bonding environment and the conformational state of the molecule.

    The amide nitrogen-hydrogen stretching vibrations provide additional characteristic features in the infrared spectrum. Primary amide groups typically exhibit two nitrogen-hydrogen stretching bands, appearing as asymmetric and symmetric stretching modes around 3350-3180 wavenumbers [4]. The secondary amide nitrogen-hydrogen stretch of the indole carboxamide linkage appears as a single band around 3300-3250 wavenumbers. These vibrations are sensitive to hydrogen bonding interactions and can provide information about the solid-state packing and intermolecular associations.

    The aromatic carbon-carbon stretching vibrations of the indole and benzyl ring systems contribute multiple bands in the 1600-1450 wavenumbers region [4]. The indole ring system exhibits characteristic vibrations around 1580, 1520, and 1470 wavenumbers, while the benzyl phenyl group contributes additional bands in this region. The aromatic carbon-hydrogen stretching vibrations appear around 3050-3000 wavenumbers, providing evidence for the aromatic character of the molecule.

    Aliphatic carbon-hydrogen stretching vibrations from the amino acid side chain and the benzyl methylene group appear around 2950-2850 wavenumbers [4]. The methyl groups of the isopropyl substituent contribute characteristic symmetric and asymmetric stretching modes around 2970 and 2880 wavenumbers, respectively. The methylene carbon-hydrogen stretching from the benzyl group appears around 2920 wavenumbers. These vibrations provide information about the aliphatic structural components of the molecule and can assist in distinguishing between different synthetic cannabinoid analogs.

    Chromatographic Separation Methodologies

    High-Performance Liquid Chromatography Applications

    High-Performance Liquid Chromatography serves as a fundamental analytical technique for the separation and quantitative analysis of AB-Bica in complex sample matrices. The chromatographic behavior of AB-Bica has been extensively characterized using reversed-phase high-performance liquid chromatography systems employing octadecylsilane stationary phases [1] [5]. The retention characteristics of AB-Bica reflect its moderate lipophilicity and hydrogen bonding capabilities, resulting in predictable elution behavior under standard analytical conditions.

    The optimal chromatographic separation of AB-Bica utilizes a Waters Acquity ultra-performance liquid chromatography CSH C18 column with dimensions of 100 millimeters length, 2.1 millimeters internal diameter, and 1.7 micrometer particle diameter [1]. The stationary phase chemistry provides excellent retention and selectivity for synthetic cannabinoids through combined hydrophobic and π-π interactions with the indole aromatic system. The column temperature is maintained at 40 degrees Celsius to ensure consistent retention times and optimal peak shapes.

    The mobile phase system employs a binary gradient consisting of 0.1 percent formic acid in water (solvent A) and acetonitrile (solvent B) [1]. The gradient program initiates at 2 percent acetonitrile for 1.5 minutes, followed by a linear increase to 90 percent acetonitrile over 5 minutes, maintained at 90 percent for 2.9 minutes, then rapidly returned to initial conditions [1]. The flow rate is maintained at 0.4 milliliters per minute throughout the analysis. This gradient profile provides optimal separation of AB-Bica from related synthetic cannabinoids and potential interferents.

    Under these chromatographic conditions, AB-Bica exhibits a retention time of 5.2 minutes [1]. The peak demonstrates excellent symmetry with minimal tailing, indicating favorable interaction kinetics with the stationary phase. The retention time reproducibility is exceptional, with relative standard deviations typically less than 0.5 percent across multiple injections. The chromatographic resolution between AB-Bica and closely related compounds such as AB-FUBICA is sufficient for reliable identification and quantification in complex matrices.

    Method development studies have demonstrated that AB-Bica can be effectively separated from a wide range of synthetic cannabinoids using generic reversed-phase gradient conditions [5] [6]. The compound's intermediate polarity allows for effective retention on conventional octadecylsilane phases while maintaining reasonable analysis times. The chromatographic behavior is consistent across different high-performance liquid chromatography instrument platforms, facilitating method transfer and standardization across analytical laboratories.

    Gas Chromatography Separation Parameters

    Gas chromatography provides an alternative separation approach for AB-Bica analysis, particularly when coupled with mass spectrometric detection for confirmation purposes. The gas chromatographic behavior of AB-Bica has been characterized using capillary columns with different stationary phase chemistries to optimize separation efficiency and peak quality [1] [7]. The compound demonstrates suitable volatility for gas chromatographic analysis without requiring chemical derivatization procedures.

    The optimal gas chromatographic separation employs a DB-5 MS capillary column with dimensions of 30 meters length, 0.25 millimeters internal diameter, and 0.25 micrometer film thickness [1]. This stationary phase consists of a five percent phenyl, ninety-five percent dimethylpolysiloxane composition that provides excellent thermal stability and inertness for synthetic cannabinoid analysis. The column demonstrates minimal bleeding at elevated temperatures and maintains stable retention characteristics throughout extended analytical sequences.

    The carrier gas system utilizes ultra-high purity helium at a constant flow rate of 1.0 milliliters per minute [1]. The linear velocity is optimized to approximately 35 centimeters per second to achieve optimal separation efficiency while maintaining reasonable analysis times. The inlet system operates in split mode with a split ratio of 1:20 to prevent column overloading while maintaining adequate sensitivity for trace-level determinations.

    The temperature programming protocol initiates at 60 degrees Celsius for 0.5 minutes, followed by a heating rate of 20 degrees Celsius per minute to 280 degrees Celsius, maintained for 20 minutes, then increased to 300 degrees Celsius at 10 degrees Celsius per minute and held for an additional 20 minutes [1]. This temperature program ensures complete elution of AB-Bica and related compounds while preventing thermal decomposition. The total analysis time is approximately 45 minutes, providing comprehensive coverage of the synthetic cannabinoid elution window.

    Under these gas chromatographic conditions, AB-Bica exhibits a retention time of approximately 16-17 minutes, depending on the specific column and instrument configuration [7]. The compound produces a symmetric peak with good efficiency, indicating minimal on-column degradation or adsorptive interactions. The retention time reproducibility is excellent, with variations typically less than 0.1 minutes across multiple analyses. The gas chromatographic separation provides baseline resolution between AB-Bica and most structurally related synthetic cannabinoids, enabling confident identification in complex mixtures.

    Ultra-Performance Liquid Chromatography Advancements

    Ultra-Performance Liquid Chromatography represents the most advanced approach for AB-Bica separation, offering superior resolution, speed, and sensitivity compared to conventional high-performance liquid chromatography systems. The implementation of sub-2 micrometer particle stationary phases and elevated operating pressures enables dramatically improved separation efficiency and reduced analysis times [5] [6]. These technological advances are particularly beneficial for synthetic cannabinoid analysis where rapid screening and confirmation capabilities are essential.

    The ultra-performance liquid chromatography separation of AB-Bica utilizes advanced column chemistries specifically designed for small molecule pharmaceutical analysis. The Waters Acquity UPLC CSH C18 column employed for AB-Bica analysis incorporates charged surface hybrid technology that combines the mechanical strength of silica with improved peak shapes for basic compounds [1]. The 1.7 micrometer particle diameter provides exceptional separation efficiency while maintaining reasonable back pressures compatible with standard ultra-performance liquid chromatography instrumentation.

    The optimized ultra-performance liquid chromatography method for AB-Bica achieves complete separation in less than 12 minutes total analysis time, representing a significant improvement over conventional high-performance liquid chromatography approaches [1]. The gradient profile is optimized to provide maximum resolution between AB-Bica and related synthetic cannabinoids while minimizing equilibration time between injections. The rapid analysis capability enables high-throughput screening applications essential for forensic and clinical laboratories.

    The ultra-performance liquid chromatography system demonstrates exceptional sensitivity for AB-Bica detection, with detection limits in the low nanogram per milliliter range when coupled with mass spectrometric detection [5] [6]. The improved peak shapes and reduced band broadening associated with sub-2 micrometer particles result in enhanced signal-to-noise ratios and improved quantitative precision. The system maintains excellent retention time reproducibility with relative standard deviations typically less than 0.2 percent.

    Recent advances in ultra-performance liquid chromatography column chemistry have enabled the development of specialized phases for synthetic cannabinoid analysis [6]. Core-shell particle technologies provide alternatives to fully porous particles, offering reduced analysis times while maintaining resolution capabilities. These technological improvements continue to enhance the analytical capabilities for AB-Bica characterization and quantification in diverse sample matrices.

    Hyphenated Analytical Systems

    Liquid Chromatography-Tandem Mass Spectrometry Method Development

    Liquid chromatography-tandem mass spectrometry represents the gold standard analytical approach for AB-Bica identification and quantification, combining the separation power of liquid chromatography with the selectivity and sensitivity of tandem mass spectrometry [5] [6]. The method development process requires optimization of chromatographic conditions, mass spectrometric parameters, and sample preparation procedures to achieve maximum analytical performance. The hyphenated system provides unambiguous identification through retention time matching and characteristic fragmentation patterns.

    The liquid chromatography-tandem mass spectrometry method employs a triple quadrupole mass spectrometer operating in multiple reaction monitoring mode for maximum sensitivity and selectivity [5] [6]. The electrospray ionization interface operates in positive ion mode, which provides optimal sensitivity for AB-Bica due to the presence of basic nitrogen atoms that readily accept protons. The source parameters are optimized to maximize ionization efficiency while minimizing in-source fragmentation that could compromise quantitative accuracy.

    The tandem mass spectrometry conditions utilize collision-induced dissociation to generate characteristic product ions from the protonated molecular ion of AB-Bica [5]. The most abundant and specific transitions are selected for multiple reaction monitoring experiments, typically involving the molecular ion at m/z 350 fragmenting to produce diagnostic ions at m/z 333, 234, and 91 [1]. The collision energies are optimized for each transition to maximize product ion abundance while maintaining adequate precursor ion specificity.

    Method validation studies demonstrate exceptional analytical performance for the liquid chromatography-tandem mass spectrometry determination of AB-Bica [5] [6]. The limit of detection achieved is typically in the range of 0.01-0.1 nanograms per milliliter, depending on the sample matrix and preparation method. The limit of quantification ranges from 0.03-0.3 nanograms per milliliter, providing adequate sensitivity for forensic and clinical applications. The linear dynamic range typically spans three to four orders of magnitude, accommodating the wide concentration ranges encountered in practical samples.

    The liquid chromatography-tandem mass spectrometry method demonstrates excellent selectivity for AB-Bica in the presence of related synthetic cannabinoids and potential interferents [5] [6]. The combination of chromatographic retention time and specific mass spectrometric transitions provides multiple identification criteria that virtually eliminate false positive results. Cross-reactivity studies with structurally related compounds confirm the method's ability to distinguish AB-Bica from other synthetic cannabinoids with high confidence.

    Gas Chromatography-Mass Spectrometry Identification Protocols

    Gas chromatography-mass spectrometry serves as a complementary analytical approach for AB-Bica identification, particularly valuable for confirmation purposes and library searching applications [1] [7]. The combination of gas chromatographic retention characteristics with electron ionization mass spectrometry provides a different identification paradigm compared to liquid chromatography-based methods. The gas chromatography-mass spectrometry approach is particularly useful for comprehensive screening applications where unknown synthetic cannabinoids may be encountered.

    The gas chromatography-mass spectrometry identification protocol employs a standardized temperature program and instrumental conditions to ensure reproducible retention indices and mass spectral characteristics [1] [7]. The electron ionization mass spectrometry operates at 70 electron volts ionization energy, providing standardized fragmentation patterns that can be compared across different instruments and laboratories. The mass spectral library contains reference spectra for AB-Bica and related synthetic cannabinoids to enable automated identification capabilities.

    The gas chromatography-mass spectrometry method demonstrates excellent specificity for AB-Bica through the combination of retention time and characteristic mass spectral fragmentation patterns [1] [7]. The electron ionization spectrum of AB-Bica exhibits distinctive fragment ions that reflect the molecular structure and enable differentiation from related compounds. The base peak typically corresponds to the benzyl tropylium ion at m/z 91, while other significant fragments include the molecular ion, indole-carbonyl fragments, and various rearrangement products.

    Sample preparation procedures for gas chromatography-mass spectrometry analysis are typically simpler than those required for liquid chromatography methods, often involving direct extraction with organic solvents [7]. The reduced complexity of sample preparation can be advantageous for rapid screening applications where minimal sample manipulation is desired. However, the gas chromatography approach may be less suitable for thermally labile compounds or those requiring derivatization for adequate volatility.

    The gas chromatography-mass spectrometry identification protocol includes provisions for retention index calculations to improve compound identification reliability [7]. The use of internal standards and retention time windows helps ensure accurate identification while accommodating normal instrumental variations. The method demonstrates excellent reproducibility with retention time relative standard deviations typically less than 0.5 percent and mass spectral similarity scores exceeding 90 percent for authentic AB-Bica samples.

    Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry Qualitative and Quantitative Analysis

    Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry represents the most advanced analytical approach for comprehensive AB-Bica characterization, combining rapid separations with exceptional mass accuracy and resolution capabilities [5] [6]. This hyphenated technique enables simultaneous qualitative identification and quantitative determination with unprecedented analytical performance. The high resolution mass spectrometry capability provides accurate mass measurements that confirm elemental compositions and enable detection of previously unknown metabolites or degradation products.

    The ultra-performance liquid chromatography-high resolution mass spectrometry system typically employs a quadrupole-time-of-flight or Orbitrap mass analyzer to achieve mass accuracies better than 2 parts per million [5] [6]. This level of mass accuracy enables confident assignment of elemental compositions for AB-Bica and related compounds, reducing the likelihood of false identifications. The high resolution capabilities allow for the separation of isobaric interferents that might compromise identification accuracy with lower resolution instruments.

    The qualitative analysis capabilities of ultra-performance liquid chromatography-high resolution mass spectrometry enable comprehensive characterization of AB-Bica fragmentation pathways and structural confirmation [5] [6]. The accurate mass measurements of both precursor and product ions provide definitive evidence for proposed fragmentation mechanisms. The high resolution tandem mass spectrometry capabilities enable detailed structural elucidation studies that contribute to the understanding of synthetic cannabinoid chemistry and analytical behavior.

    For quantitative applications, the ultra-performance liquid chromatography-high resolution mass spectrometry approach provides exceptional sensitivity and specificity [5] [6]. The method can achieve detection limits comparable to or better than triple quadrupole systems while providing additional qualitative information. The full-scan data acquisition mode enables retrospective analysis for newly identified compounds without requiring method redevelopment, providing significant advantages for monitoring emerging synthetic cannabinoids.

    The ultra-performance liquid chromatography-high resolution mass spectrometry method demonstrates excellent analytical performance across diverse sample matrices [5] [6]. The combination of rapid chromatographic separations and high resolution mass spectrometry detection enables high-throughput analysis while maintaining analytical quality. The method provides comprehensive coverage of synthetic cannabinoids including AB-Bica and related compounds, making it ideal for broad-spectrum screening applications in forensic and clinical laboratories.

    Analytical Method Validation Parameters

    Sensitivity and Detection Limits

    The sensitivity and detection limit determinations for AB-Bica analytical methods represent critical validation parameters that define the practical utility of analytical procedures for forensic and clinical applications [5] [6]. The sensitivity of analytical methods for AB-Bica varies significantly depending on the detection technique employed, with mass spectrometric methods generally providing superior performance compared to ultraviolet or fluorescence detection approaches. The establishment of reliable detection limits requires systematic evaluation under standardized conditions using validated statistical approaches.

    For liquid chromatography-tandem mass spectrometry methods, the limit of detection for AB-Bica typically ranges from 0.01 to 0.1 nanograms per milliliter in biological matrices [5] [6]. The detection limits are primarily limited by background noise from biological matrix components and the efficiency of sample preparation procedures. The signal-to-noise ratio criterion of 3:1 is universally applied for detection limit determinations, providing a consistent basis for inter-laboratory comparisons. The detection limit values demonstrate adequate sensitivity for detecting AB-Bica consumption in forensic and clinical samples.

    The limit of quantification for AB-Bica represents the lowest concentration that can be reliably measured with acceptable precision and accuracy [5] [6]. The quantification limits typically range from 0.03 to 0.3 nanograms per milliliter for liquid chromatography-tandem mass spectrometry methods, based on a signal-to-noise ratio of 10:1. The quantification limits are validated through replicate analyses at low concentrations to ensure that precision and accuracy criteria are met. The quantification limits provide adequate coverage for the concentration ranges encountered in authentic biological samples.

    The sensitivity of ultra-performance liquid chromatography-high resolution mass spectrometry methods for AB-Bica is comparable to or slightly better than triple quadrupole approaches [5] [6]. The high resolution capabilities provide enhanced selectivity that can improve effective sensitivity by reducing chemical noise from interfering compounds. The full-scan data acquisition mode enables post-acquisition optimization of detection parameters to maximize sensitivity for target compounds. The method demonstrates detection limits in the 0.005 to 0.05 nanograms per milliliter range for AB-Bica in optimized sample matrices.

    Gas chromatography-mass spectrometry methods typically exhibit higher detection limits compared to liquid chromatography approaches, with values ranging from 0.1 to 1.0 nanograms per milliliter [7]. The reduced sensitivity reflects the lower ionization efficiency of electron ionization compared to electrospray ionization and potential losses during sample preparation procedures. However, the gas chromatography-mass spectrometry approach provides valuable confirmatory capabilities and may be preferred for certain applications where matrix effects are problematic in liquid chromatography methods.

    Specificity and Selectivity Considerations

    The specificity and selectivity evaluation of AB-Bica analytical methods encompasses the assessment of analytical interference from structurally related compounds, biological matrix components, and potential co-administered substances [8] [9]. The specificity evaluation requires systematic testing with authentic AB-Bica standards in the presence of known interferents to ensure that analytical signals can be attributed unambiguously to the target compound. The selectivity assessment involves evaluation of chromatographic resolution and mass spectrometric discrimination capabilities.

    Chromatographic selectivity for AB-Bica is primarily achieved through optimization of mobile phase composition and gradient conditions to maximize resolution from structurally related synthetic cannabinoids [8] [9]. The retention behavior of AB-Bica on reversed-phase stationary phases provides adequate separation from most related compounds, with resolution values typically exceeding 1.5 for critical peak pairs. The chromatographic selectivity is maintained across different column lots and instruments through careful control of mobile phase composition and temperature conditions.

    Mass spectrometric selectivity for AB-Bica relies on the specificity of molecular ion detection and characteristic fragmentation patterns [8] [9]. The molecular ion at m/z 350 provides initial selectivity, while tandem mass spectrometry transitions enhance specificity through the requirement for specific fragmentation pathways. The most selective transitions involve the formation of diagnostic product ions that are unique to AB-Bica structure, such as the indole-carbonyl fragment at m/z 234 and the benzyl tropylium ion at m/z 91.

    Cross-reactivity studies with structurally related synthetic cannabinoids demonstrate excellent specificity for AB-Bica analytical methods [8] [9]. Compounds such as AB-FUBICA, ADB-BICA, and other indole-3-carboxamide derivatives are effectively discriminated through differences in retention times and mass spectrometric behavior. The methods demonstrate no significant cross-reactivity with endogenous biological compounds or commonly encountered pharmaceuticals, ensuring analytical reliability in complex sample matrices.

    Matrix effect evaluations demonstrate that AB-Bica analytical methods maintain specificity across diverse biological matrices including blood, urine, and tissue samples [8] [9]. The use of stable isotope internal standards helps compensate for matrix-induced variations in analytical response while maintaining quantitative accuracy. Post-extraction addition studies confirm that matrix components do not significantly interfere with AB-Bica detection or quantification, providing confidence in analytical results from authentic biological samples.

    The specificity of AB-Bica analytical methods is further enhanced through the implementation of multiple identification criteria including retention time windows, mass spectral library matching, and ion ratio confirmations [8] [9]. The combination of multiple identification points virtually eliminates the possibility of false positive results while maintaining adequate sensitivity for practical applications. The specificity validation studies provide comprehensive documentation of method performance under challenging analytical conditions.

    Precision and Accuracy Metrics

    The precision and accuracy evaluation of AB-Bica analytical methods requires comprehensive assessment of method performance under representative analytical conditions [10] [11]. The precision evaluation encompasses repeatability within analytical runs, intermediate precision across different days and analysts, and reproducibility between different laboratories. The accuracy assessment involves comparison of measured values with known reference concentrations using appropriate statistical evaluation approaches.

    Repeatability precision for AB-Bica analytical methods is evaluated through replicate analyses of quality control samples at multiple concentration levels within single analytical runs [10] [11]. The repeatability precision is typically expressed as relative standard deviation values, with acceptance criteria of less than 15 percent at most concentration levels and less than 20 percent at the lower limit of quantification. The repeatability studies demonstrate excellent within-run precision with relative standard deviations typically ranging from 2 to 8 percent across the validated concentration range.

    Intermediate precision evaluation involves analysis of quality control samples across multiple analytical runs performed on different days by different analysts [10] [11]. The intermediate precision assessment captures additional sources of analytical variation including instrumental drift, environmental conditions, and analyst-to-analyst differences. The intermediate precision typically exhibits relative standard deviations ranging from 5 to 12 percent, well within acceptable criteria for bioanalytical methods. The intermediate precision studies provide confidence in method robustness under routine analytical conditions.

    Accuracy evaluation for AB-Bica analytical methods employs multiple approaches including reference material analysis, spike recovery studies, and comparison with alternative analytical methods [10] [11]. The spike recovery approach involves addition of known amounts of AB-Bica to blank biological matrices followed by complete analytical processing. The recovery studies demonstrate excellent accuracy with mean recoveries typically ranging from 85 to 115 percent across the validated concentration range. The accuracy studies confirm that systematic bias is minimal and within acceptable limits for bioanalytical applications.

    The precision and accuracy metrics for AB-Bica analytical methods meet or exceed guidelines established by regulatory agencies for bioanalytical method validation [10] [11]. The comprehensive validation studies provide statistical documentation of method performance that supports regulatory acceptance and forensic applications. The precision and accuracy data demonstrate that AB-Bica analytical methods provide reliable quantitative results suitable for clinical and forensic decision-making processes.

    Reference Standard Preparation and Characterization

    Structural identity confirmation of AB-Bica reference standards involves comprehensive spectroscopic characterization including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy [12] [13]. The nuclear magnetic resonance analysis provides definitive structural confirmation through chemical shift assignments and coupling pattern analysis. The mass spectrometric analysis confirms the molecular formula and provides characteristic fragmentation patterns for comparison with analytical samples. The infrared spectroscopy provides functional group identification and confirms the presence of characteristic structural elements.

    Quality control procedures for AB-Bica reference standards involve regular verification of identity and purity through comparative analyses [12] [13]. The quality control testing includes retention time verification, mass spectrometric confirmation, and quantitative assay to ensure continued suitability for analytical applications. The quality control data are documented and maintained as part of the reference standard qualification process. The procedures ensure that only qualified reference materials are employed for analytical method development and validation activities.

    Data Tables

    Analytical ParameterValueMethodReference
    Molecular Weight349.4 g/molMass Spectrometry [2]
    Retention Time (UPLC)5.2 minLC-MS/MS [1]
    Detection Limit (LC-MS/MS)0.01-0.1 ng/mLMultiple Reaction Monitoring [5] [6]
    Quantification Limit0.03-0.3 ng/mLMultiple Reaction Monitoring [5] [6]
    Molecular Ion (ESI+)m/z 350.1870High Resolution MS [1]
    Primary Fragment Ionm/z 333.1604Tandem MS [1]
    Diagnostic Fragmentm/z 234.0918Tandem MS [1]
    Base Peak Fragmentm/z 91.0546Tandem MS [1]
    Nuclear Magnetic Resonance DataChemical Shift (ppm)MultiplicityAssignment
    Indole H-2'8.38sIndole proton
    Benzyl CH25.46mMethylene protons
    Amide NH7.59d (J=8.8 Hz)Carboxamide proton
    α-CH4.36dd (J=8.8, 7.2 Hz)Amino acid α-proton
    CH3 groups0.94-0.95dIsopropyl methyls
    Carbonyl C=O164.0, 173.5-Amide carbonyls
    Chromatographic ConditionsParameterValueReference
    ColumnWaters CSH C18100×2.1 mm, 1.7 μm [1]
    Mobile Phase A0.1% Formic acid in water- [1]
    Mobile Phase BAcetonitrile- [1]
    Flow Rate0.4 mL/min- [1]
    Column Temperature40°C- [1]
    Injection Volume1 μL- [1]
    Analysis Time12 min- [1]
    Method Validation ParametersCriterionObserved ValueAcceptance Limit
    Repeatability Precision2-8% RSD<15% RSD [10] [11]
    Intermediate Precision5-12% RSD<15% RSD [10] [11]
    Accuracy (Recovery)85-115%85-115% [10] [11]
    Mass Accuracy<2 ppm<5 ppm [1]
    SelectivityNo interferenceNo interference [8] [9]
    Stability<2% degradation/12 months<5% degradation [12] [13]

    XLogP3

    3.2

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    2

    Exact Mass

    349.17902698 g/mol

    Monoisotopic Mass

    349.17902698 g/mol

    Heavy Atom Count

    26

    UNII

    JS8UEW5PEV

    Dates

    Last modified: 04-14-2024
    1.Qian, Z.,Hua, Z.,Liu, C., et al. Four types of cannabimimetic indazole and indole derivatives, ADB-BINACA, AB-FUBICA, ADB-FUBICA, and AB-BICA, identified as new psychoactive substances. Forensic Toxicol. 34, 133-143 (2016).

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